N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N'-phenylurea
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Overview
Description
Preparation Methods
The synthesis of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N’-phenylurea typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-amine with phenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N’-phenylurea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N’-phenylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N’-phenylurea can be compared with other similar compounds such as:
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: This compound also contains the 1,3,4-oxadiazole ring and has shown potential in medicinal chemistry.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: This compound has been studied for its selective histamine H3-receptor antagonist properties.
The uniqueness of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N’-phenylurea lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
6653-41-4 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H10N4O2/c1-7-13-14-10(16-7)12-9(15)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15) |
InChI Key |
TXMROCSEVKXHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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